molecular formula C19H14BrN3O2S B270097 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate

Cat. No.: B270097
M. Wt: 428.3 g/mol
InChI Key: TYAHNEUZPZALKJ-UHFFFAOYSA-N
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Description

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate is a complex organic compound that features a triazole ring, a butynyl group, and a bromobenzoate moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate typically involves multiple steps. One common method includes the formation of the triazole ring followed by the attachment of the butynyl group and the bromobenzoate moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity. This interaction can lead to the inhibition of key enzymes or signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H14BrN3O2S

Molecular Weight

428.3 g/mol

IUPAC Name

4-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-ynyl 4-bromobenzoate

InChI

InChI=1S/C19H14BrN3O2S/c20-16-10-8-15(9-11-16)18(24)25-12-4-5-13-26-19-21-14-22-23(19)17-6-2-1-3-7-17/h1-3,6-11,14H,12-13H2

InChI Key

TYAHNEUZPZALKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NC=N2)SCC#CCOC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)SCC#CCOC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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